Flumioxazin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.79 mg/l @ 25 °C

1.79 mg/L @ 25 °C (exp)

Synonyms

Canonical SMILES

Control of Multiple Herbicide-Resistant Waterhemp in Soybean

Scientific Field: Weed Science

Application Summary: Flumioxazin is used to control multiple herbicide-resistant waterhemp in soybean. The study was conducted in southwestern Ontario, Canada, during 2016 and 2017.

Methods of Application: The flumioxazin doses for 50%, 80%, and 90% waterhemp control were predicted to be 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA.

Results: The predicted flumioxazin doses to cause 5% and 10% soybean injury were 129 and 404 g ai ha −1, respectively, at 2 weeks after emergence (WAE).

Persistence, Mobility, and Leaching Risk in Chinese Soils

Scientific Field: Soil Science

Application Summary: The degradation, adsorption-desorption, mobility, and leaching risk of flumioxazin in four Chinese soils were investigated under laboratory conditions.

Methods of Application: The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter and pH, were studied.

Results: The degradation rates were 8.2−50.6 days in the four soils under different conditions.

Control of Glyphosate-Resistant Waterhemp in Soybean

Application Summary: Flumioxazin and pyroxasulfone are used to control multiple herbicide-resistant waterhemp in soybean.

Methods of Application: The predicted flumioxazin doses for 50%, 80%, and 90% waterhemp control were 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA.

Effects on Soybean Canopy Formation and Soil-Borne Pathogen Presence

Application Summary: The application of flumioxazin can affect the interactions between rhizobia and soybean in the rhizosphere.

Methods of Application: The study investigated the effects of flumioxazin on early nodulation and biological N fixation (BNF) in soybean, mainly related to some important biochemical traits in nodules.

Results: Flumioxazin has been shown to reduce in vitro mycelium growth of P. arrhenomanes and P.

Control of Annual Broad-Leaved and Dicotyledonous Weeds

Application Summary: Flumioxazin is used to control annual broad-leaved and dicotyledonous weeds.

Methods of Application: The degradation, adsorption-desorption, mobility, and leaching risk of flumioxazin in four Chinese soils were investigated under laboratory conditions.

Results: The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter and pH, were 8.2−50.6 days in the four soils under different conditions.

Control of Multiple Herbicide–Resistant Waterhemp

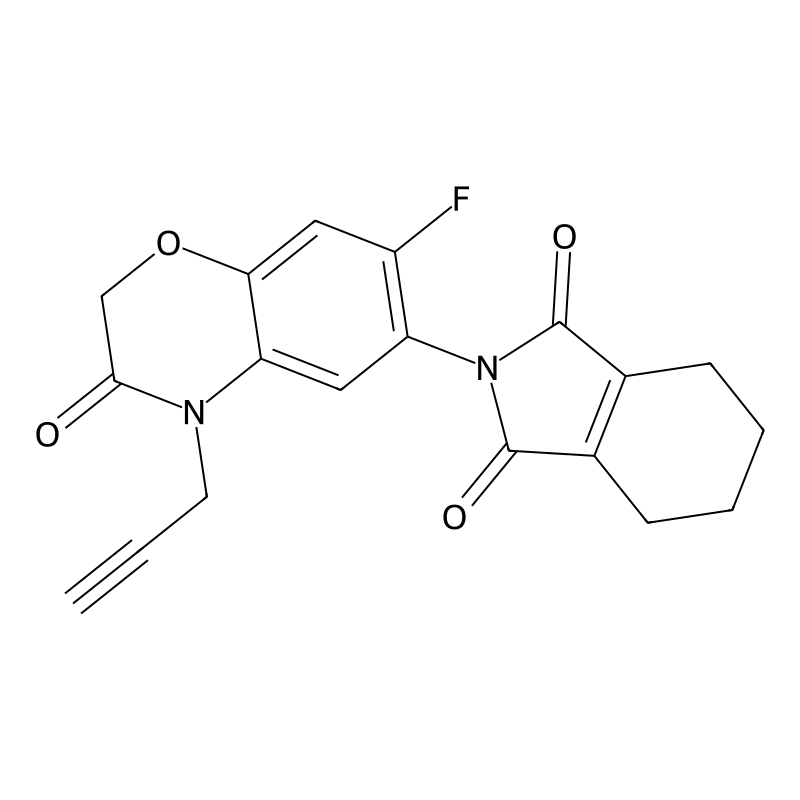

Flumioxazin is a broad-spectrum herbicide primarily used for controlling a variety of grass and broadleaf weeds. Its chemical structure is defined as 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. This compound operates through a unique mechanism that involves the inhibition of protoporphyrinogen oxidase, an enzyme critical in the biosynthesis of chlorophyll and heme in plants. As a result, treated plants exhibit rapid chlorosis and necrosis due to disrupted chlorophyll production .

In addition to hydrolysis, flumioxazin is susceptible to photodegradation when exposed to sunlight. Studies indicate that its degradation in aqueous solutions can occur with a half-life of around 20.9 hours under specific conditions .

Flumioxazin exhibits significant biological activity as an herbicide due to its targeted inhibition of protoporphyrinogen oxidase. This inhibition leads to the accumulation of toxic porphyrins in plants, resulting in cellular damage and death. Its toxicity profile shows that flumioxazin is moderately toxic to aquatic organisms such as fish and invertebrates but has low toxicity to birds and mammals . The compound's rapid degradation in aquatic environments reduces its potential for bioaccumulation.

The synthesis of flumioxazin typically involves several steps starting from m-fluorophenol. Key synthetic steps include:

- Fluorine Hydrolysis: Introduction of fluorine into the aromatic ring.

- Nitration: Addition of nitro groups to facilitate cyclization.

- Cyclization: Formation of the benzoxazine ring.

- Propynylation: Introduction of the propynyl group.

- Final Cyclization: Formation of the isoindole structure.

These steps are designed to construct the complex molecular framework required for flumioxazin's herbicidal activity .

Flumioxazin is utilized in various agricultural settings for weed control due to its effectiveness against both annual and perennial species. It is available in formulations such as granular products (e.g., Clipper™) specifically designed for submerged plant control in aquatic environments . Additionally, it has been conditionally registered for use in managing roadside vegetation and other non-crop areas.

Research on flumioxazin's interactions with biological systems indicates that it can affect both target organisms (weeds) and non-target species (aquatic life). Studies show that while flumioxazin poses risks to certain aquatic organisms at specific concentrations (e.g., EC50 values indicating toxicity), it has minimal effects on terrestrial vertebrates . Furthermore, chronic exposure studies have indicated potential developmental toxicity in mammals under certain conditions .

Several compounds share structural or functional similarities with flumioxazin. These include:

- Imazapyr: A broad-spectrum herbicide that inhibits amino acid synthesis.

- Glyphosate: A systemic herbicide that disrupts the shikimic acid pathway.

- Trifluralin: A pre-emergent herbicide that inhibits cell division.

Comparison TableCompound Mechanism of Action Target Organisms Environmental Impact Flumioxazin Inhibits protoporphyrinogen oxidase Broadleaf weeds and grasses Moderate toxicity to aquatic life Imazapyr Inhibits amino acid synthesis Various weeds Low persistence Glyphosate Disrupts shikimic acid pathway Annual weeds Low toxicity to mammals Trifluralin Inhibits cell division Annual grasses Moderate soil persistence

| Compound | Mechanism of Action | Target Organisms | Environmental Impact |

|---|---|---|---|

| Flumioxazin | Inhibits protoporphyrinogen oxidase | Broadleaf weeds and grasses | Moderate toxicity to aquatic life |

| Imazapyr | Inhibits amino acid synthesis | Various weeds | Low persistence |

| Glyphosate | Disrupts shikimic acid pathway | Annual weeds | Low toxicity to mammals |

| Trifluralin | Inhibits cell division | Annual grasses | Moderate soil persistence |

Flumioxazin's unique mode of action as a protoporphyrinogen oxidase inhibitor distinguishes it from these other herbicides, making it particularly effective against specific weed species while posing different environmental risks .

Purity

Physical Description

Color/Form

Yellow-brown powder

Yellow brown solid (technical); Light brown solid (end-use)

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 2.55 @ 20 °C

Odor

Appearance

Melting Point

201 - 204 °C

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

/Rat/ males dosed with suspension of 50 /Valor/ WDG formulation in water at 0.02, 0.20 or 1.0 mg/rat (0.002, 0.020 or 0.100 sq cm. At 0.02 mg/rat, absorption ranged from 0.48% at 0.5 hr to 5.46% at 24 hr. At 0.2 mg/rat, absorption ranged from 0.007% at 0.5 hr to 0.74% at 24 hr. At 1.0 mg/rat, absorption ranged from 0.004% at 0.5 hr to 10.47% at 24 hr. Females dosed with 200 or 800 mg/kg b.w. Dermal absorption for 200 & 800 mg/kg was 3.9 & 8.0% by 48 hr after initiation of treatment for 6 hr. Blood levels at 6-24 hr after dermal dosing with 200 mg/kg were similar to those obtained at 2-6 hr after oral dosing with 1 mg/kg. Blood levels at 6-24 hr after dermal dosing with 800 mg/kg were similar to those obtained at 2-6 hr after oral dosing with 30 mg/kg.

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Stability Shelf Life

Dates

2: Lu L, Yang L, Cai H, Zhang L, Lin Z, Guo L, Qiu B, Chen G. Determination of flumioxazin residue in food samples through a sensitive fluorescent sensor based on click chemistry. Food Chem. 2014 Nov 1;162:242-6. doi: 10.1016/j.foodchem.2014.04.061. Epub 2014 Apr 24. PubMed PMID: 24874382.

3: Park H, Kim J, Kwon E, Kim TH. Crystal structure of flumioxazin. Acta Crystallogr E Crystallogr Commun. 2015 Sep 17;71(Pt 10):o768. doi: 10.1107/S2056989015017223. eCollection 2015 Oct 1. PubMed PMID: 26594468; PubMed Central PMCID: PMC4647385.

4: Shibata A, Kodaka R, Fujisawa T, Katagi T. Degradation of flumioxazin in illuminated water-sediment systems. J Agric Food Chem. 2011 Oct 26;59(20):11186-95. doi: 10.1021/jf202542v. Epub 2011 Sep 29. PubMed PMID: 21919467.

5: Xie L, Zheng H, Ye W, Qiu S, Lin Z, Guo L, Qiu B, Chen G. Novel colorimetric molecular switch based on copper(I)-catalyzed azide-alkyne cycloaddition reaction and its application for flumioxazin detection. Analyst. 2013 Jan 21;138(2):688-92. doi: 10.1039/c2an36023c. PubMed PMID: 23188065.

6: Lu ZB, Wang Y, Yu P, Liu YL, Xu W. [Study on the residual dynamics of flumioxazin in soybean and soil]. Se Pu. 2000 Mar;18(2):145-7. Chinese. PubMed PMID: 12541592.

7: Ferrell JA, Vencill WK. Gas chromatographic/mass spectrometric determination of flumioxazin extracted from soil and water. J AOAC Int. 2004 Jan-Feb;87(1):56-9. PubMed PMID: 15084087.

8: Ferrell JA, Vencill WK. Flumioxazin soil persistence and mineralization in laboratory experiments. J Agric Food Chem. 2003 Jul 30;51(16):4719-21. PubMed PMID: 14705902.

9: Saladin G, Clément C, Magné C. Stress effects of flumioxazin herbicide on grapevine ( Vitis vinifera L.) grown in vitro. Plant Cell Rep. 2003 Aug;21(12):1221-7. Epub 2003 Jun 18. PubMed PMID: 12819925.

10: Alister C, Rojas S, Gómez P, Kogan M. Dissipation and movement of flumioxazin in soil at four field sites in Chile. Pest Manag Sci. 2008 May;64(5):579-83. doi: 10.1002/ps.1533. PubMed PMID: 18200616.

11: Ferrell JA, Vencill WK, Xia K, Grey TL. Sorption and desorption of flumioxazin to soil, clay minerals and ion-exchange resin. Pest Manag Sci. 2005 Jan;61(1):40-6. PubMed PMID: 15593072.

12: Bigot A, Fontaine F, Clément C, Vaillant-Gaveau N. Effect of the herbicide flumioxazin on photosynthetic performance of grapevine (Vitis vinifera L.). Chemosphere. 2007 Apr;67(6):1243-51. Epub 2006 Dec 20. PubMed PMID: 17184818.

13: Castro AJ, Saladin G, Bézier A, Mazeyrat-Gourbeyre F, Baillieul F, Clément C. The herbicide flumioxazin stimulates pathogenesis-related gene expression and enzyme activities in Vitis vinifera. Physiol Plant. 2008 Nov;134(3):453-63. doi: 10.1111/j.1399-3054.2008.01151.x. Epub 2008 Jul 31. PubMed PMID: 18636988.

14: Saladin G, Magné C, Clément C. Impact of flumioxazin herbicide on growth and carbohydrate physiology in Vitis vinifera L. Plant Cell Rep. 2003 Apr;21(8):821-7. Epub 2003 Mar 6. PubMed PMID: 12789529.

15: Kwon JW, Armbrust KL, Grey TL. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest Manag Sci. 2004 Sep;60(9):939-43. PubMed PMID: 15382510.

16: Geoffroy L, Frankart C, Eullaffroy P. Comparison of different physiological parameter responses in Lemna minor and Scenedesmus obliquus exposed to herbicide flumioxazin. Environ Pollut. 2004 Sep;131(2):233-41. PubMed PMID: 15234090.

17: Lin L, Ye G, Xie L, Lan F, Wu W, Jin B. [Determination of flumioxazin residue in foods using gas chromatography-mass spectrometry]. Se Pu. 2008 May;26(3):318-21. Chinese. PubMed PMID: 18724667.

18: Saladin G, Magné C, Clément C. Effects of flumioxazin herbicide on carbon nutrition of Vitis vinifera L. J Agric Food Chem. 2003 Jul 2;51(14):4017-22. PubMed PMID: 12822940.

19: Kawamura S, Kato T, Fantel AG. Close link between protoporphyrin IX accumulation and developmental toxicity induced by N-phenylimide herbicides in rats. Birth Defects Res B Dev Reprod Toxicol. 2014 Dec;101(6):429-37. doi: 10.1002/bdrb.21133. Epub 2014 Dec 4. PubMed PMID: 25475126.

20: Saladin G, Magné C, Clément C. Stress reactions in Vitis vinifera L. following soil application of the herbicide flumioxazin. Chemosphere. 2003 Oct;53(3):199-206. PubMed PMID: 12919779.